2-[(2-Chloroacetyl)amino]butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYGVTIFEIIGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308661 | |
| Record name | 2-(2-Chloroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101072-54-2 | |
| Record name | 2-(2-Chloroacetamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloroacetyl-DL-2-aminobutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 2 Chloroacetyl Amino Butanoic Acid and Its Analogs
General Approaches to N-Chloroacetylation of α-Amino Acids
The introduction of a chloroacetyl group onto the nitrogen atom of an α-amino acid is a fundamental transformation in organic synthesis. This reaction, known as N-chloroacetylation, can be achieved through several reliable methods. A particularly efficient and chemoselective method for the N-chloroacetylation of amino acids and amino alcohols involves using chloroacetyl chloride in a phosphate (B84403) buffer, which is considered a green chemical approach. tandfonline.com This method is notable for its high yields and rapid reaction times, often completing within 20 minutes under metal-free, neutral conditions. tandfonline.comtandfonline.com The selectivity of N-acylation over O-acylation in molecules containing both amino and hydroxyl groups can be effectively controlled by performing the reaction under basic or acidic conditions, respectively. tandfonline.com
A direct and widely used method for synthesizing 2-[(2-Chloroacetyl)amino]butanoic acid is the reaction of a butanoic acid derivative, specifically 2-aminobutanoic acid (also known as α-aminobutyric acid), with chloroacetyl chloride. sigmaaldrich.comerciyes.edu.tr This reaction is a classic example of nucleophilic acyl substitution. The amino group of 2-aminobutanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. youtube.com
Table 1: Representative Reaction Conditions for N-Chloroacetylation
| Amine Substrate | Reagent | Solvent | Base/Catalyst | Conditions | Product | Reference |
| 2-Aminobenzothiazole-6-carboxylic acid | Chloroacetyl chloride | Chloroform | K₂CO₃ | Reflux, 12h | 2-(2-Chloroacetylamino)benzothiazole-6-carboxylic acid | nih.gov |
| 1-Amino pyrimidine-2-one derivative | Chloroacetyl chloride | Acetonitrile | - | 0°C, 4h | N-pyrimidinyl acetamide (B32628) derivative | erciyes.edu.tr |
| Various amino acids | Chloroacetyl chloride | Phosphate Buffer | - | Room Temp, 20 min | N-chloroacetylated amino acid | tandfonline.com |
An alternative synthetic strategy begins with a precursor that already contains the butanoic acid framework and introduces the amino group in a subsequent step. 2-Chlorobutanoic acid is a suitable starting material for this approach. google.comnih.gov The synthesis of the target 2-aminobutanoic acid is achieved through an amination reaction, where the chlorine atom at the α-position is displaced by an amino group.
A patented method describes the reaction of 2-chlorobutyric acid with liquid ammonia (B1221849), catalyzed by methenamine (B1676377). google.com This process involves the substitution of the chlorine ion by the amino group. The reaction is typically conducted at temperatures ranging from 20°C to 90°C for 2 to 30 hours. google.com The use of methenamine as a catalyst is reported to improve the reaction yield and minimize the formation of by-products. google.com Once the 2-aminobutanoic acid is synthesized, it can then be N-chloroacetylated as described in the previous section to yield the final product.
Producing enantiomerically pure forms of this compound is of great interest, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective synthesis aims to create a specific stereoisomer, which can be achieved through various advanced catalytic methods. google.comnih.gov These strategies are crucial for preparing chiral building blocks for pharmaceuticals and other bioactive compounds. worktribe.com
Biocatalysis offers a powerful and environmentally friendly approach to synthesizing chiral molecules with high enantiomeric purity. researchgate.net Enzymes, such as lipases and dehydrogenases, can be employed to achieve high stereoselectivity under mild reaction conditions. nih.gov
One common enzymatic strategy is the kinetic resolution of a racemic mixture. For example, lipase-catalyzed hydrolysis of racemic esters of aryl carboxylic acids can effectively separate enantiomers. mdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted, allowing for their separation. mdpi.com Lipases from sources like Burkholderia cepacia are often used for these transformations. mdpi.com
Another approach is asymmetric synthesis starting from a prochiral substrate. For instance, phenylalanine dehydrogenase from Thermoactinomyces intermedius has been used for the reductive amination of keto acids to produce chiral amino acids. nih.gov This type of reaction can be applied to synthesize L-6-hydroxynorleucine with high yield (98%) and enantiomeric excess (99%). nih.gov Similarly, amine transaminases (ATAs) are valuable biocatalysts for synthesizing chiral primary amines from prochiral ketones or aldehydes, without the need for costly cofactors that require regeneration. worktribe.com
Table 2: Examples of Enzymatic Synthesis for Chiral Intermediates
| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| G. candidum Lipase (B570770) | Stereoselective Acetylation | Racemic [1-(hydroxy)-4-(3-phenyl)butyl]phosphonic acid diethyl ester | (S)-[1-(acetoxyl)-4-(3-phenyl)butyl]phosphonic acid diethyl ester | - | nih.gov |
| D-amino acid oxidase / Glutamate Dehydrogenase | Reductive Amination | Racemic 6-hydroxy norleucine | L-6-hydroxynorleucine | 99% | nih.gov |
| Phenylalanine Dehydrogenase | Reductive Amination | 2-keto-5-(1,3-dioxolan-2-yl)-pentanoic acid | (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid | - | nih.gov |
| Amine Transaminase (ATA) | Asymmetric Transamination | Substituted tetralone | (S)-amine intermediate | Excellent | worktribe.com |
Asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically enriched amino acids. acs.org This technique typically involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a transition metal complex with a chiral ligand. acs.orgacs.org While much of the research has focused on β-amino acids, the principles are applicable to the synthesis of α-amino acid derivatives as well.
Rhodium (Rh) complexes containing chiral phosphine (B1218219) ligands, such as TangPhos, have proven to be highly effective catalysts. acs.org These systems can achieve excellent enantioselectivities (up to 99.6% ee) and high turnover numbers in the hydrogenation of both (E)- and (Z)-isomeric mixtures of β-(acylamino)acrylates. acs.org The reaction conditions are generally mild, often using low hydrogen pressures (1-20 bar) and room temperature. acs.org The choice of solvent can also influence the enantioselectivity, with protic solvents like methanol (B129727) or aprotic solvents like toluene (B28343) and THF being commonly used. acs.org
Table 3: Performance of Rh-TangPhos Catalyst in Asymmetric Hydrogenation
| Substrate | Product | Enantiomeric Excess (ee) | Configuration | Reference |
| (E)-β-alkyl β-(acylamino)acrylates | β-alkyl β-amino acid derivative | 98-100% | - | acs.org |
| (E/Z)-mixture of β-aryl β-(acylamino)acrylates | β-aryl β-amino acid derivative | up to 99.6% | - | acs.org |
| (S)-5l substrate | (S)-5l product | 98.5% | S | acs.org |
Lewis acid catalysis provides another sophisticated route for controlling stereochemistry during C-C bond formation. google.comrsc.org Chiral Lewis acids can coordinate to a substrate, creating a chiral environment that directs the approach of a nucleophile to one face of the molecule, thereby inducing asymmetry in the product. nih.govsigmaaldrich.com
In the context of amino acid synthesis, Lewis acid-catalyzed asymmetric aminoalkylation can be a powerful tool. While direct aminoalkylation of butanoic acid derivatives is a specialized area, related methodologies highlight the potential of this approach. For example, metal Lewis acid-primary amine bifunctional catalysts have been developed that efficiently catalyze asymmetric direct aldol (B89426) reactions with excellent stereoselectivities. rsc.org Furthermore, Lewis acid-Lewis base bifunctional catalysts have been successfully used in the enantioselective Reissert reaction of pyridine (B92270) derivatives, demonstrating their utility in synthesizing chiral nitrogen-containing heterocycles. nih.gov The development of a metal-free C–H aminoalkylation of azoles mediated by a silicon-based Lewis acid also showcases the ongoing innovation in this field, enabling the formation of new C-C bonds under mild conditions. rsc.org These principles could be adapted to the asymmetric synthesis of α-amino acid derivatives through the enantioselective alkylation of a glycine (B1666218) enolate equivalent, where a chiral Lewis acid controls the facial selectivity of the incoming electrophile.
Enantioselective Synthesis Routes to Chiral Butanoic Acid Derivatives
Chiral Auxiliary-Mediated Synthesiswikipedia.org
In the realm of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to bias the formation of one stereoisomer over another. After the desired transformation, the auxiliary can typically be removed and recovered for reuse. wikipedia.org This strategy is particularly relevant for producing enantiomerically pure analogs of this compound, where the stereocenter at the alpha-carbon is critical.
Several types of chiral auxiliaries have been successfully employed in the asymmetric synthesis of amino acids and their derivatives. wikipedia.orgspringerprofessional.de
Oxazolidinones: Developed by David A. Evans, chiral oxazolidinones are among the most widely used auxiliaries. wikipedia.org They are typically prepared from readily available amino alcohols. The synthesis involves acylation of the oxazolidinone, followed by a stereoselective reaction, such as an alkylation or an aldol reaction. wikipedia.org For instance, soft enolization with dibutylboron triflate can lead to a (Z)-enolate that reacts with an aldehyde to form two adjacent stereocenters with high diastereoselectivity. wikipedia.org
Camphorsultam: This auxiliary offers high levels of asymmetric induction in various reactions, including Michael additions and Claisen rearrangements. wikipedia.org In some applications, camphorsultam has demonstrated superior selectivity compared to oxazolidinones. wikipedia.org
Pseudoephedrine: Used as a chiral auxiliary, pseudoephedrine can be alkylated to produce α-branched chiral carboxylic acids, aldehydes, and ketones with high enantiomeric purity. wikipedia.org
Others: Other notable auxiliaries include trans-2-phenylcyclohexanol, used in ene reactions, and (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which is used with a nickel complex to facilitate the synthesis of optically active amino acids. wikipedia.org
The general scheme for using a chiral auxiliary involves attaching it to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org
| Chiral Auxiliary | Key Applications in Asymmetric Synthesis | Typical Substrates |
|---|---|---|
| Oxazolidinones | Alkylation Reactions, Aldol Reactions wikipedia.org | Acyl Chlorides wikipedia.org |
| Camphorsultam | Michael Additions, Claisen Rearrangements wikipedia.org | N-methacryloylcamphorsultam wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene Reactions wikipedia.org | Glyoxylic Acid Esters wikipedia.org |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Amino Acid Synthesis via Ni(II) complex isomerization | Racemic α-amino acids |
Specific Synthesis of this compound
The synthesis of the title compound, this compound, is most commonly achieved through the direct acylation of the parent amino acid.
Direct N-Chloroacetylation of 2-Aminobutanoic Acidinnovations-report.com
The most direct route to this compound is the N-acylation of 2-aminobutanoic acid using chloroacetyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves treating the amino acid with the acylating agent under conditions that favor amide bond formation at the nitrogen atom. researchgate.netgoogle.com
A significant challenge in the acylation of amino acids is the presence of two nucleophilic groups: the amino group and the carboxyl group. Chemoselective N-acylation is therefore crucial. Research has shown that highly efficient and chemoselective N-chloroacetylation of amino acids can be achieved under metal-free, biocompatible conditions, for example, using a phosphate buffer. tandfonline.comresearchgate.net This method can yield the desired N-chloroacetylated product rapidly and in high yields, often without the need for chromatographic purification. tandfonline.comresearchgate.net The reaction proceeds by selectively targeting the more nucleophilic amino group over the carboxyl or hydroxyl groups. tandfonline.comresearchgate.net
The reaction is typically performed in a suitable solvent system with a base to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation. tandfonline.com One reported method describes the acetylation of amines and amino acids in an environmentally benign brine solution using acetyl chloride, highlighting the potential for aqueous-based systems. ias.ac.in
| Reagents | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|
| 2-Aminobutanoic Acid, Chloroacetyl Chloride | Phosphate Buffer (pH ~7) | Metal-free, rapid reaction (20 min), high chemoselectivity, high yield. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| Amino Acid, Acetyl Chloride | Brine Solution, Sodium Acetate/Triethylamine | Environmentally friendly, inexpensive, high yield, easy work-up. ias.ac.in | ias.ac.in |
| 2-Aminobutanoic Acid, Benzoyl Chloride | Water, Sodium Hydroxide (to maintain pH >8.5) | Standard Schotten-Baumann conditions for N-acylation. google.com | google.com |
Exploration of Alternative Synthetic Pathways
While direct N-acylation is the most straightforward method, alternative pathways to this compound can be envisioned. One such pathway involves a multi-step sequence starting from a different precursor. For example, a synthesis could commence with 2-chlorobutyric acid.
This alternative could proceed as follows:
Amination of 2-chlorobutyric acid: The chlorine atom at the alpha-position of 2-chlorobutyric acid can be displaced by an amino group. A patented method for producing 2-aminobutyric acid involves reacting 2-chlorobutyric acid with liquid ammonia under catalysis. google.com
N-Chloroacetylation: The resulting 2-aminobutanoic acid would then undergo N-chloroacetylation with chloroacetyl chloride, as described in section 2.2.1, to yield the final product.
This approach separates the formation of the amino acid backbone from the final acylation step.
Process Optimization and Green Chemistry Considerations in Synthesisrsc.org
Modern chemical synthesis places a strong emphasis on process optimization and the adoption of green chemistry principles to minimize environmental impact and improve efficiency. nih.gov The synthesis of this compound is no exception, with research focusing on enhancing yields, reducing byproducts, and utilizing more sustainable methodologies. innovations-report.comthechemicalengineer.com
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovations-report.com Key principles include maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. For amino acid modifications, this can involve using water as a solvent or employing biocatalysis. innovations-report.comrsc.org The direct biocatalytic one-pot transformation of acids into amides is a highly desirable but challenging goal that avoids the need for activating reagents and protection strategies. rsc.org
Yield Enhancement Strategiesthechemicalengineer.com
Maximizing the yield of the desired product is a primary goal of process optimization. For the synthesis of this compound via N-acylation, several factors can be manipulated to enhance the yield.
Optimized Reaction Conditions: The choice of solvent, base, and reaction temperature is critical. The development of a protocol using a phosphate buffer for N-chloroacetylation demonstrates how optimizing the reaction environment can lead to high yields, often exceeding 90%. tandfonline.comresearchgate.net
Catalysis: While the uncatalyzed reaction can be efficient, the use of catalysts can sometimes improve rates and yields. Iodine has been shown to promote quantitative N-acylation of amines under solvent-free conditions. researchgate.net
Reagent Purity and Stoichiometry: Using high-purity starting materials (2-aminobutanoic acid and chloroacetyl chloride) and carefully controlling their molar ratios can prevent side reactions and improve the conversion to the desired product.
Byproduct Reduction in Synthesisthechemicalengineer.com
A key aspect of green chemistry is the minimization of waste, particularly byproducts. In the direct N-chloroacetylation of 2-aminobutanoic acid, the primary byproduct is hydrogen chloride (HCl). tandfonline.com
Strategies to manage and reduce byproducts include:
HCl Scavengers: The use of a stoichiometric amount of a base (e.g., triethylamine, sodium bicarbonate) or a buffer system is essential to neutralize the HCl as it is formed. tandfonline.comias.ac.in This prevents potential acid-catalyzed side reactions and simplifies product isolation.
Biocatalytic Methods: Enzymatic approaches represent a powerful green alternative. rsc.org For example, an enzyme-catalyzed amidation process would ideally use ammonia directly, producing only water as a byproduct. rsc.org This significantly improves the atom economy from as low as 45.5% in some chemical processes to over 86%. rsc.org Such methods avoid the use of halogenated solvents and minimize waste generation. rsc.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, eliminates the environmental burden and cost associated with solvent use and disposal. researchgate.net
By focusing on these optimization and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Solvent-Free and Chemoenzymatic Approaches
In the quest for greener chemical processes, solvent-free and chemoenzymatic methods for the synthesis of N-acyl amino acids, including this compound, have emerged as promising alternatives to conventional techniques. These approaches aim to reduce or eliminate the use of volatile organic solvents and leverage the high selectivity and efficiency of biological catalysts.
One notable advancement is the development of N-chloroacetylation reactions in aqueous media. Research has demonstrated the feasibility of highly chemoselective N-chloroacetylation of amino acids and amino alcohols using chloroacetyl chloride in a phosphate buffer. researchgate.nettandfonline.com This method circumvents the need for organic solvents, and the products can often be isolated in high yields through simple precipitation and filtration, thereby avoiding laborious chromatographic purification. researchgate.net While not strictly "solvent-free" as water is used, it represents a significant step towards a greener process by replacing hazardous organic solvents with a benign medium.
Mechanochemistry, specifically ball-milling, offers a truly solvent-free approach to peptide synthesis and could be extrapolated to the synthesis of N-acyl amino acids. The coupling of a protected N-carboxyanhydride of an amino acid with another amino acid derivative has been achieved in the solid state with very high yields, eliminating the need for any organic solvent or subsequent purification. researchgate.net This technique holds potential for the synthesis of this compound, although specific studies are yet to be reported.
Chemoenzymatic synthesis represents another powerful green chemistry tool. Enzymes such as lipases and aminoacylases are known to catalyze the N-acylation of amino acids. nih.govnih.govwikipedia.org For instance, aminoacylases from Streptomyces ambofaciens have been shown to effectively catalyze the acylation of 14 of the 20 proteinogenic L-amino acids. nih.gov While the direct enzymatic synthesis of this compound has not been extensively documented, the existing literature suggests its plausibility. The substrate specificity of these enzymes is a critical factor; for example, Candida antarctica lipase A has demonstrated high (S)-selectivity in the acylation of the secondary ring nitrogen of methyl pipecolinate. researchgate.net The enzymatic approach offers mild reaction conditions and high selectivity, which can reduce the formation of by-products and simplify purification processes.
The table below summarizes the key features of these greener synthetic approaches.
| Synthetic Approach | Key Features | Potential for this compound Synthesis |
| Aqueous Synthesis | Utilizes water as the solvent, reducing the need for volatile organic compounds. High chemoselectivity for N-acylation has been demonstrated for various amino acids. researchgate.nettandfonline.com | Highly promising, as N-chloroacetylation of amino acids in phosphate buffer has been successful. researchgate.net |
| Mechanochemistry (Ball-Milling) | A completely solvent-free method that relies on mechanical force to drive reactions. High yields and purity without the need for purification have been reported for peptide synthesis. researchgate.net | A potential future direction, though specific application to the target molecule needs investigation. |
| Chemoenzymatic Synthesis | Employs enzymes (e.g., lipases, aminoacylases) as catalysts, offering high selectivity and mild reaction conditions. nih.govnih.govwikipedia.org | Plausible, but requires screening of enzymes for activity and selectivity towards 2-aminobutanoic acid and a chloroacetyl donor. |
Environmental Impact Assessment of Synthetic Routes (e.g., E-factor)
A critical aspect of evaluating the "greenness" of a synthetic route is the assessment of its environmental impact. Green chemistry metrics, such as the E-factor (Environmental Factor), provide a quantitative measure of the waste generated per unit of product. A lower E-factor signifies a more environmentally friendly process.
In contrast, greener synthetic routes aim to minimize waste and thus have lower E-factors. The use of aqueous systems for N-chloroacetylation significantly reduces the solvent-related waste. researchgate.nettandfonline.com A truly solvent-free approach, such as mechanochemistry, would have an even lower E-factor, as the primary waste would be any unreacted starting materials or by-products from the reaction itself, not from solvents used in the process or for purification. researchgate.net
Chemoenzymatic routes also have the potential for low E-factors. The high selectivity of enzymes can lead to higher product yields and fewer by-products, reducing the amount of waste generated. nih.gov Furthermore, the use of water as a solvent in many enzymatic reactions contributes to a better environmental profile.
The following table provides a comparative overview of the potential E-factors for different synthetic routes to this compound.
| Synthetic Route | Primary Waste Components | Estimated E-factor |
| Traditional Schotten-Baumann | Organic solvents (e.g., dichloromethane, diethyl ether), neutralized acid (e.g., HCl), purification waste. wikipedia.orgorganic-chemistry.org | High |
| Aqueous Synthesis | Water (as solvent), neutralized acid. researchgate.nettandfonline.com | Medium |
| Mechanochemistry | Minimal, primarily unreacted starting materials and by-products. researchgate.net | Low |
| Chemoenzymatic Synthesis | Water (as solvent), minimal by-products due to high selectivity. nih.gov | Low to Medium |
It is important to note that a comprehensive environmental impact assessment would also consider other factors such as energy consumption, the toxicity of reagents and solvents, and the lifecycle of the materials used. However, the E-factor provides a valuable and straightforward metric for comparing the wastefulness of different synthetic processes.
Chemical Reactivity and Derivatization Studies of 2 2 Chloroacetyl Amino Butanoic Acid
Reactivity of the Chloroacetyl Moiety
The chloroacetyl group, an N-acyl derivative of the amino acid, is particularly susceptible to reactions involving the electrophilic carbon adjacent to the chlorine atom and the carbonyl carbon.
Nucleophilic Substitution Reactions
The carbon atom bearing the chlorine in the chloroacetyl group is highly electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups into the molecule.
One common reaction is the displacement of the chloride ion by nitrogen nucleophiles. For instance, treatment of N-chloroacetylated amino acids with hydrazine (B178648) hydrate (B1144303) can effectively substitute the chlorine to form the corresponding hydrazinoacetyl derivative nih.gov. Similarly, reaction with ammonia (B1221849) can introduce a primary amine group, as demonstrated by the synthesis of 2-aminobutanoic acid from 2-chlorobutanoic acid using liquid ammonia google.com.
Sulfur nucleophiles also react readily with the chloroacetyl group. The reaction of N-chloroacetyl-derivatized peptides with sulfhydryl-containing compounds, such as cysteine residues or mercaptoundecahydrododecaborate (B1143558) (BSH), results in the formation of stable thioether linkages google.commdpi.com. The rate of this reaction can be influenced by the presence of neighboring basic amino acid residues within a peptide chain mdpi.com.
These nucleophilic substitution reactions are fundamental in the derivatization of 2-[(2-Chloroacetyl)amino]butanoic acid, enabling the synthesis of a diverse array of molecules with tailored properties.
Formation of Amides and Esters
The chloroacetyl group itself is an amide, formed by the acylation of the amino group of 2-aminobutanoic acid with chloroacetyl chloride nih.govtandfonline.com. The reactivity of the chloroacetyl moiety allows for further transformations, although the formation of new amides and esters typically occurs at the carboxylic acid terminus of the butanoic acid scaffold, as will be discussed later.
However, the general principles of nucleophilic acyl substitution are relevant here masterorganicchemistry.comlibretexts.org. The carbonyl carbon of the chloroacetyl group is electrophilic and can, in principle, be attacked by strong nucleophiles, leading to cleavage of the amide bond. However, amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution youtube.com.
Cyclization Reactions
A significant aspect of the reactivity of N-chloroacetyl amino acids is their propensity to undergo intramolecular cyclization. This reaction typically proceeds via an intramolecular nucleophilic attack of the amide enolate or the carboxylate on the electrophilic carbon bearing the chlorine atom.
Base-assisted cyclization of N-chloroacetyl amino acids can lead to the formation of five-membered rings, specifically 3-aroyl pyroglutamic acid derivatives, through a 5-exo-tet cyclization pathway researchgate.netresearchgate.net. This process is often highly stereoselective. In the context of peptides, N-terminal 2-chloroacetyl groups can react with downstream cysteine residues to form thioether macrocycles nih.gov. The regioselectivity of this cyclization can be controlled to produce specific bicyclic peptide structures.
The conditions for these cyclization reactions can be varied. For example, the use of lithium salts in organic solvents like DMF has been shown to facilitate the cyclization of N-chloroacetylated peptides, whereas in aqueous solutions, polymerization may be favored nih.gov. The concentration of the starting peptide can also influence whether cyclization or polymerization occurs google.com. In some cases, N-chloroacetylated amino acids can also undergo a 4-exo-tet cyclization to form β-lactams researchgate.net.
Reactivity of the Butanoic Acid Scaffold
The butanoic acid portion of the molecule also presents key sites for chemical modification, namely the carboxylic acid group and the alpha-amino position, which can be made available for reaction.
Carboxylic Acid Derivatizations (e.g., Esterification, Amidation)
The carboxylic acid group of this compound can undergo reactions typical of carboxylic acids, such as esterification and amidation.
Esterification can be achieved by reacting the compound with an excess of an alcohol under acidic conditions libretexts.org. This reaction converts the carboxylic acid into the corresponding ester, which can be useful for modifying the solubility of the molecule or for use as a protecting group.
Amidation of the carboxylic acid group is a fundamental reaction in peptide synthesis. This involves coupling the carboxylic acid with an amine to form a new amide bond. Standard peptide coupling reagents can be employed for this transformation. This allows for the incorporation of the this compound unit into larger peptide chains.
A summary of representative carboxylic acid derivatizations is presented in the table below.
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Alcohol (e.g., Methanol), Acid Catalyst | Esterification | Methyl 2-[(2-chloroacetyl)amino]butanoate |
| This compound | Amine (e.g., Glycine (B1666218) methyl ester), Coupling Agent | Amidation | 2-[(2-Chloroacetyl)amino]butanoyl-glycine methyl ester |
Reactions Involving the Alpha-Amino Position (post-hydrolysis or protection)
The alpha-amino group in the parent compound is acylated with the chloroacetyl group. This N-chloroacetyl group can be considered a protecting group wiley-vch.de. To perform reactions at the alpha-amino position, this group would typically need to be removed. This can be achieved through hydrolysis, usually under acidic or basic conditions, to regenerate the free amino group of 2-aminobutanoic acid.
Once the N-chloroacetyl group is removed, the now-free alpha-amino group can undergo a variety of reactions. It can be acylated with different acid chlorides or anhydrides to introduce new N-acyl groups libretexts.org. It can also react with aldehydes to form Schiff bases, which can then undergo further transformations like reduction to form secondary amines or participate in reactions like the Strecker synthesis. The reactivity of the deprotected 2-aminobutanoic acid is typical of other alpha-amino acids tsfx.edu.au.
The table below outlines the general steps for reacting the alpha-amino position.
| Step | Reaction | Description |
| 1 | Deprotection (Hydrolysis) | Removal of the N-chloroacetyl group to yield 2-aminobutanoic acid. |
| 2 | Derivatization | Reaction of the free amino group with various electrophiles (e.g., acylation, alkylation). |
Synthesis of Complex Derivatives and Analogs
The chloroacetyl group of this compound is a versatile electrophilic site, rendering the molecule a valuable building block for the synthesis of more complex chemical structures. Its reactivity allows for its incorporation into a variety of molecular scaffolds, leading to the creation of novel derivatives and analogs with potential applications in medicinal chemistry and materials science. The following sections detail specific synthetic strategies that leverage the unique chemical properties of this compound.
Peptide Conjugation and Mimicry
The structure of this compound, featuring an amino acid-like backbone, makes it a suitable candidate for peptide conjugation and the development of peptidomimetics. The chloroacetyl group can readily react with nucleophilic side chains of amino acid residues within a peptide, such as the thiol group of cysteine or the amino group of lysine, to form stable covalent bonds. This process, known as alkylation, allows for the site-specific modification of peptides, introducing a new chemical moiety that can alter the peptide's biological activity, stability, or pharmacokinetic properties.
In the realm of peptide mimicry, the this compound scaffold can be used to construct non-natural peptide-like molecules. These peptidomimetics aim to replicate the spatial arrangement of key amino acid residues responsible for the biological activity of a native peptide, while offering advantages such as enhanced resistance to enzymatic degradation. For instance, the butanoic acid portion can mimic the side chain of an amino acid, while the chloroacetylamino group provides a handle for further chemical elaboration to mimic the peptide backbone or other functional groups.
Formation of Macrocyclic Compounds
Macrocycles, cyclic molecules containing large rings, are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. This compound can serve as a key precursor in the synthesis of macrocyclic compounds. The chloroacetyl group provides a reactive handle for intramolecular cyclization reactions.
One common strategy involves reacting the chloroacetyl group with a nucleophile located elsewhere on the same molecule or on a tethered reaction partner. This intramolecular alkylation leads to the formation of a cyclic structure. The size of the resulting macrocycle can be controlled by the length and nature of the linker connecting the chloroacetyl group and the nucleophile. This approach has been utilized to synthesize a variety of macrocyclic peptides and other complex cyclic architectures. The conformational constraints imposed by the macrocyclic structure can lead to enhanced binding affinity and selectivity for specific biological targets.
Derivatives with Modified Butanoic Acid Chains (e.g., β-substituted, γ-amino)
For example, the introduction of substituents at the β-position of the butanoic acid chain can create chiral centers and introduce new functional groups. These β-substituted analogs can be synthesized through various organic reactions, such as conjugate additions to α,β-unsaturated precursors. Similarly, the introduction of an amino group at the γ-position can lead to the formation of γ-amino acid derivatives. These modified butanoic acid chains can impact the conformational preferences of the molecule and provide additional points for chemical diversification.
| Modification Type | Example of Derivative | Synthetic Approach | Potential Impact on Properties |
| β-Substitution | 2-[(2-Chloroacetyl)amino]-3-methylbutanoic acid | Stereoselective alkylation or conjugate addition | Introduction of a new chiral center, increased steric bulk |
| γ-Amino | 4-Amino-2-[(2-chloroacetyl)amino]butanoic acid | Curtius or Hofmann rearrangement of a suitable precursor | Introduction of a basic functional group, potential for zwitterion formation |
Integration into Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in medicinal chemistry and materials science. The reactive chloroacetyl group of this compound makes it a valuable synthon for the construction of various heterocyclic systems.
One common approach involves the reaction of the chloroacetyl group with a binucleophilic species, leading to the formation of a heterocyclic ring. For example, reaction with a thiourea (B124793) derivative can yield a thiazole (B1198619) ring, while reaction with a 1,2-diaminobenzene derivative can lead to the formation of a benzodiazepine (B76468) scaffold. The specific heterocyclic system formed depends on the nature of the reaction partner and the reaction conditions employed. This strategy allows for the incorporation of the 2-aminobutanoic acid moiety into a wide range of privileged heterocyclic scaffolds, providing a modular approach to the synthesis of novel and complex molecules.
| Heterocyclic System | Binucleophilic Reagent | Resulting Core Structure |
| Thiazole | Thiourea | 2-Amino-4-(substituted)thiazole |
| Benzodiazepine | 1,2-Diaminobenzene | 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one |
| Piperazinone | Ethylenediamine | 3-(1-Aminoethyl)piperazin-2-one |
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
This compound serves as a fundamental building block for more elaborate molecular architectures, leveraging its inherent chirality and reactive functional groups.
In the realm of peptide science, N-chloroacetylated amino acids are valuable reagents. The chloroacetyl group is particularly useful for its ability to react with nucleophiles, such as the sulfhydryl group of a cysteine residue, to form a stable thioether linkage. nih.gov This reaction is a cornerstone of creating peptide conjugates, where bioactive peptides can be attached to carrier molecules. nih.gov The reactivity of the chloroacetyl group facilitates the synthesis of peptide polymers and cyclic peptides. google.com These modifications are crucial in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved stability or activity.
The chloroacetyl group can be incorporated at the N-terminus of a peptide chain, providing a reactive handle for further modifications or conjugations. mdpi.com This strategy has been employed in the synthesis of various peptide-based structures, highlighting the utility of chloroacetylated amino acids as versatile building blocks in creating complex peptide derivatives. google.com
Chiral scaffolds are essential in medicinal chemistry for presenting pharmacophores in a defined three-dimensional orientation. Amino acids are excellent starting materials for these scaffolds due to their inherent chirality. researchgate.net While specific examples detailing the use of 2-[(2-Chloroacetyl)amino]butanoic acid for this purpose are not extensively documented, its structure is well-suited for such applications. The 2-aminobutanoic acid core provides a chiral backbone, and the chloroacetyl and carboxylic acid groups offer two distinct points for chemical modification. This allows for the construction of diverse and complex chiral molecules. The development of new methods for creating chiral building blocks from amino acid derivatives is an active area of research. nih.govresearchgate.net
The utility of this compound extends to the agricultural sector. It is cited as a building block in the production of agrochemicals. chemimpex.com The chloroacetamide group is a feature of several commercial herbicides. researchgate.net The reactivity of the chlorine atom in N-aryl 2-chloroacetamides allows for easy replacement by various nucleophiles, which is a key step in the synthesis of these agriculturally relevant compounds. researchgate.net
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The compound is a key intermediate in the synthesis of a range of bioactive molecules and is particularly noted for its role in pharmaceutical development. chemimpex.com
This compound is utilized by researchers in the development of new therapeutic agents. chemimpex.com Its structure allows for modifications that can lead to compounds with improved efficacy and specificity for biological targets. chemimpex.com The synthesis of N-chloroacetylated amino acid derivatives is a step in creating more complex molecules with potential biological activity, such as in the development of antimycobacterial agents. researchgate.net The versatility of chloroacetylated amino acids makes them valuable in medicinal chemistry for exploring innovative solutions to complex health challenges. chemimpex.com
Dipeptidyl Peptidase IV (DPP-IV) inhibitors are a class of oral anti-diabetic drugs. nih.govfrontiersin.org The development of novel DPP-IV inhibitors is an active area of pharmaceutical research. nih.govcbs.dk While a direct synthetic route from this compound to a marketed DPP-IV inhibitor is not explicitly detailed in the provided search results, the use of chloroacetamide derivatives in the synthesis of potential DPP-IV inhibitors has been reported. nih.gov The general structure of many DPP-IV inhibitors includes an amino acid or a peptidomimetic component that interacts with the active site of the enzyme. google.com The reactive nature of the chloroacetyl group in this compound makes it a plausible precursor for creating covalent or non-covalent inhibitors, where the amino acid portion provides the scaffold for recognition by the enzyme.
Intermediates for Anti-inflammatory and Analgesic Drugs
The chloroacetylamino functionality within this compound serves as a versatile handle for the synthesis of various heterocyclic compounds and other derivatives that have been investigated for their anti-inflammatory and analgesic properties. The reactivity of the carbon-chlorine bond allows for nucleophilic substitution reactions, enabling the introduction of diverse structural motifs. This is a key step in the molecular elaboration required to achieve desired pharmacological activity.
Research in this area has focused on utilizing this intermediate to construct molecules that can interact with biological targets associated with inflammation and pain pathways. The butanoic acid portion of the molecule can also be modified, offering another point of diversification for synthetic chemists.
| Starting Material | Reaction Type | Resulting Moiety | Potential Therapeutic Application |
| This compound | Nucleophilic Substitution | Thiazole (B1198619), Oxazole, etc. | Anti-inflammatory, Analgesic |
| This compound | Cyclization Reactions | Lactams, other heterocycles | Modulation of inflammatory pathways |
Synthesis of Butanoic Acid Derivatives with Antiviral Activity
In the quest for novel antiviral agents, derivatives of butanoic acid have shown promise. The strategic incorporation of specific functional groups onto the butanoic acid scaffold can lead to compounds that interfere with viral replication or entry into host cells. This compound provides a convenient starting point for the synthesis of such derivatives. The chloroacetyl group can be reacted with various nucleophiles, such as thiols or amines, which may be part of a larger molecular fragment designed to interact with viral proteins.
The synthesis of these antiviral butanoic acid derivatives often involves a multi-step process where the initial modification of this compound is a critical step. The resulting compounds are then typically screened for their activity against a range of viruses.
| Derivative Class | Synthetic Strategy | Key Functional Group | Potential Viral Target |
| Thioether derivatives | Reaction with thiols | -S-R | Viral proteases, Reverse transcriptase |
| Amine derivatives | Reaction with amines | -NH-R | Viral entry proteins |
Combinatorial Chemistry Applications
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. The principles of combinatorial synthesis are well-suited to leveraging the reactivity of this compound. Its bifunctional nature, possessing both a reactive electrophilic site (the chloroacetyl group) and a carboxylic acid, allows it to be used as a scaffold in the construction of diverse molecular libraries.
In a typical combinatorial synthesis, the carboxylic acid of this compound can be anchored to a solid support. The chloroacetyl group is then available for reaction with a variety of building blocks. Subsequently, the ester linkage to the solid support can be cleaved, releasing the final products. This approach enables the efficient generation of thousands of new compounds that can be screened for biological activity.
| Combinatorial Approach | Role of this compound | Library Diversity | Screening Focus |
| Solid-Phase Synthesis | Scaffold/Building Block | High | Drug discovery, Target identification |
| Parallel Synthesis | Starting Material | Moderate to High | Lead optimization |
Computational Chemistry and Spectroscopic Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity.
The initial step in DFT studies involves the optimization of the molecular geometry to find the most stable conformation. For 2-[(2-Chloroacetyl)amino]butanoic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Based on studies of similar molecules, such as N-acetyl-L-2,4-diaminobutyric acid, the molecule is expected to exist in a zwitterionic form in the solid state, with a deprotonated carboxylic acid group and a protonated α-amino group. mdpi.com The acetyl group's atoms (C, O, and N) are typically found to be in-plane, which suggests a delocalized π system. mdpi.com The geometry around the α-carbon would be tetrahedral, consistent with sp³ hybridization.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are estimated values based on analogous compounds and general principles of chemistry, not from direct experimental or computational data for this specific molecule.)
| Parameter | Predicted Value |
| C=O (amide) bond length | ~1.24 Å |
| C-N (amide) bond length | ~1.33 Å |
| N-H (amide) bond length | ~1.01 Å |
| C-Cl bond length | ~1.78 Å |
| Cα-Cβ bond length | ~1.53 Å |
| O-C-O bond angle | ~125° |
| C-N-Cα bond angle | ~122° |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. For amino acids, the HOMO-LUMO gap is a key quantum chemical property. The introduction of the chloroacetyl group is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack, a key feature for its potential as an alkylating agent.
Table 2: Conceptual HOMO-LUMO Properties of this compound (Note: These are qualitative predictions based on the electronic effects of the functional groups.)
| Molecular Orbital | Description | Expected Influence of Chloroacetyl Group |
| HOMO | Primarily located on the carboxylate group and the amide nitrogen. | Energy level may be slightly lowered due to the inductive effect of the chloroacetyl group. |
| LUMO | Likely centered on the carbonyl carbon of the chloroacetyl group and the C-Cl bond. | Energy level is expected to be significantly lowered, increasing the molecule's electrophilicity. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Expected to be smaller compared to the parent amino acid, indicating higher reactivity. |
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would show a negative potential (red/yellow) around the carboxylate oxygen atoms and the carbonyl oxygen of the amide, indicating their nucleophilic character. A positive potential (blue) would be expected around the amide proton and, significantly, on the carbon atom of the CH₂Cl group, highlighting its susceptibility to nucleophilic attack.
Mechanistic Computational Studies of Reactions Involving the Compound
While specific mechanistic studies on reactions involving this compound are scarce, computational methods can be employed to elucidate reaction pathways. For instance, the reaction of the chloroacetyl group with a nucleophile, a common reaction for this class of compounds, can be modeled. DFT calculations can be used to determine the transition state structures and activation energies for such reactions, providing insights into the reaction kinetics and mechanism. Such studies on similar systems have shown that the reaction likely proceeds through a nucleophilic substitution mechanism (Sₙ2), where the nucleophile attacks the carbon bearing the chlorine atom.
Spectroscopic Characterization Techniques in Research
Spectroscopic techniques are indispensable for the structural elucidation and characterization of new compounds.
For this compound, which is also known as N-Chloroacetyl-DL-2-aminobutyric Acid, experimental spectral data is available.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. The available Fourier Transform Infrared (FTIR) spectrum for N-Chloroacetyl-DL-2-aminobutyric acid shows characteristic absorption bands.
A broad absorption in the region of 3400-2400 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid and the N-H stretching of the amide.
A strong absorption band around 1720 cm⁻¹ can be attributed to the C=O stretching of the carboxylic acid.
Another strong band around 1660 cm⁻¹ corresponds to the amide I band (C=O stretching).
The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although a specific NMR spectrum for this compound is not readily available in the literature, predictions can be made based on related structures.
¹H NMR: One would expect to see a triplet for the methyl protons (CH₃), a multiplet for the methylene (B1212753) protons of the ethyl group (CH₂), and a multiplet for the α-proton (CH). The methylene protons of the chloroacetyl group (CH₂Cl) would likely appear as a singlet, and the amide proton (NH) as a doublet.
¹³C NMR: The spectrum would show distinct signals for each carbon atom: the methyl carbon, the ethyl methylene carbon, the α-carbon, the carboxylic carbon, the amide carbonyl carbon, and the chloroacetyl methylene carbon.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the chloroacetyl group or cleavage of the butanoic acid side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: In the ¹H NMR spectrum, the proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a high chemical shift, around 12.59 ppm. The proton attached to the nitrogen atom of the amide group (–NH) is observed as a doublet at approximately 8.57 ppm. The methine proton (–CH) adjacent to the amide and carboxyl groups resonates as a multiplet around 4.38 ppm. The methylene protons of the chloroacetyl group (–CH₂Cl) show a singlet at about 4.17 ppm. The methylene protons of the ethyl group (–CH₂CH₃) appear as a multiplet around 1.90 ppm, and the terminal methyl protons (–CH₃) are observed as a triplet at approximately 0.92 ppm.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group (–COOH) is typically found at the lowest field, around 174.4 ppm. The carbonyl carbon of the amide group (–C=O) resonates at about 165.7 ppm. The carbon atom of the methine group (–CH) is observed at approximately 56.1 ppm. The carbon of the chloroacetyl group's methylene (–CH₂Cl) appears around 42.5 ppm. The methylene carbon of the ethyl group (–CH₂CH₃) has a chemical shift of about 25.1 ppm, and the methyl carbon (–CH₃) is found at approximately 10.8 ppm.
Interactive Data Table: NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| –COOH | ~12.59 (s, 1H) | ~174.4 |
| –NH | ~8.57 (d, 1H) | - |
| –CH | ~4.38 (m, 1H) | ~56.1 |
| –CH₂Cl | ~4.17 (s, 2H) | ~42.5 |
| –CH₂CH₃ | ~1.90 (m, 2H) | ~25.1 |
| –CH₃ | ~0.92 (t, 3H) | ~10.8 |
s = singlet, d = doublet, t = triplet, m = multiplet
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum exhibits several characteristic absorption bands. A broad band observed in the range of 3400-2400 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The N-H stretching vibration of the amide group appears around 3289 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and amide groups are typically observed as strong bands around 1720 cm⁻¹ and 1655 cm⁻¹, respectively. The C-N stretching and N-H bending vibrations of the amide group (Amide II band) are found at approximately 1545 cm⁻¹. The C-Cl stretching vibration is observed in the region of 800-600 cm⁻¹.
Interactive Data Table: IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3400-2400 (broad) |
| Amide | N-H stretch | ~3289 |
| Carboxylic Acid | C=O stretch | ~1720 |
| Amide | C=O stretch (Amide I) | ~1655 |
| Amide | N-H bend, C-N stretch (Amide II) | ~1545 |
| Alkyl Halide | C-Cl stretch | ~800-600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The exact mass can provide confirmation of the elemental composition. Fragmentation analysis helps to identify different parts of the molecule. For instance, the loss of the chloroacetyl group or the cleavage of the butanoic acid side chain would result in characteristic fragment ions. The molecular weight of this compound is approximately 179.6 g/mol .
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. This compound is expected to have absorption maxima in the ultraviolet region due to the presence of carbonyl groups in the amide and carboxylic acid functionalities. These groups contain non-bonding electrons (n) and π-electrons, which can undergo n → π* and π → π* transitions. The exact wavelength of maximum absorption (λmax) would depend on the solvent used for the analysis.
Biochemical and Biological Research Perspectives
Amino Acid Metabolism Studies
In the field of biochemical research, 2-[(2-Chloroacetyl)amino]butanoic acid is utilized in studies concerning amino acid metabolism. As a structural analogue of naturally occurring amino acids, it can be employed to investigate and interfere with specific metabolic pathways. For example, other derivatives of aminobutanoic acid have been successfully used to probe and inhibit the cellular transport of glutamine, a key process in the metabolism of cancer cells nih.gov. By mimicking natural substrates, compounds like this compound can act as competitive inhibitors for enzymes or amino acid transporters, helping researchers to elucidate the mechanisms of these biological systems.
Enzyme Inhibition and Modulation Studies
The potential for amino acid derivatives to act as enzyme inhibitors is a major area of research. The unique structural features of this compound make it a candidate for such roles, although specific research findings are limited to certain areas.
GABA-AT Inhibitor Research
Gamma-aminobutyric acid transaminase (GABA-T) is a critical enzyme responsible for the degradation of the primary inhibitory neurotransmitter in the brain, GABA patsnap.com. Inhibitors of GABA-T, such as vigabatrin (B1682217) and valproic acid, prevent this degradation, leading to increased GABA concentrations in the brain, a mechanism used in the treatment of epilepsy and other neurological conditions patsnap.comwikipedia.org. A review of the available scientific literature did not yield specific studies identifying or evaluating this compound as an inhibitor of GABA-T.
DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target in the management of type 2 diabetes mellitus nih.gov. DPP-IV inhibitors, known as "gliptins," function by preventing the breakdown of incretin (B1656795) hormones, which play a role in glucose homeostasis nih.gov. The development of novel DPP-IV inhibitors often involves the synthesis of peptidomimetics and other amino acid derivatives designed to fit into the enzyme's active site nih.gov. However, there is currently no specific research in the public domain that documents this compound as an inhibitor of DPP-IV.
Incorporation into Peptides and Proteins for Biological Probing
One of the most powerful applications of synthetic amino acids is their incorporation into peptides and proteins, which allows for the introduction of novel chemical functionalities.
Noncanonical Amino Acid (ncAA) Incorporation
The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins is a technique that expands the genetic code to install functionalities not found in the 20 common amino acids nih.govnih.gov. This is often achieved by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a nonsense codon (like UAG) and insert the desired ncAA during protein translation riken.jp.
Once incorporated into a peptide chain, the chloroacetyl group of this compound serves as a highly useful reactive handle. The chloroacetyl moiety is particularly reactive with sulfhydryl-containing residues, most notably cysteine google.com. This specific reactivity allows for controlled, site-specific chemical modifications. For instance, a peptide containing both a chloroacetylated residue and a cysteine residue can be induced to react with itself, leading to the formation of a cyclic peptide google.com. This method provides a route to create structurally constrained peptides with potentially enhanced biological activity and stability.
Medicinal Chemistry Research and Drug Discovery
In medicinal chemistry and pharmaceutical development, this compound is valued as a versatile synthetic intermediate or building block . The compound's utility stems from the reactive chloroacetyl group, which can readily participate in further chemical reactions to build more complex molecules researchgate.net.
Research has demonstrated the use of chloroacetylated compounds in the synthesis of novel heterocyclic structures. For example, chloroacetyl chloride is often reacted with amine-containing molecules, such as 2-aminobenzothiazole, to form a chloroacetylated intermediate nih.govnih.govresearchgate.net. This intermediate can then undergo further reactions to produce a variety of derivatives that have been screened for biological activities, including potential antibacterial effects nih.govnih.gov. This role as a foundational reagent highlights the importance of compounds like this compound in generating new chemical entities for drug discovery programs.
Summary of Research Applications
| Research Area | Application of this compound | Key Findings |
| Amino Acid Metabolism | Serves as a structural analogue to probe metabolic pathways. | Can potentially act as a competitive inhibitor for enzymes or transporters nih.gov. |
| ncAA Incorporation | Used as a noncanonical amino acid with a reactive handle. | The chloroacetyl group reacts with cysteine residues to enable peptide cyclization or conjugation google.com. |
| Medicinal Chemistry | Acts as a versatile synthetic intermediate. | Used as a building block for creating more complex molecules, such as heterocyclic compounds with potential biological activity nih.govnih.gov. |
Analytical Methodologies for Research on 2 2 Chloroacetyl Amino Butanoic Acid
Chromatographic Techniques
Chromatography is the cornerstone for the separation and analysis of 2-[(2-Chloroacetyl)amino]butanoic acid from reaction mixtures, starting materials, and potential byproducts. The choice of technique depends on the specific analytical goal, such as determining chemical purity or enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-acylated amino acids like this compound. It is particularly powerful for determining both the chemical purity and the enantiomeric excess (e.e.) of the compound.
For enantiomeric excess determination, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers (R and S forms) of the molecule. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies and stabilities, leading to different retention times for the two enantiomers, allowing for their separation and quantification. nih.govmst.edu
Commonly used CSPs for amino acid derivatives include those based on macrocyclic antibiotics (e.g., teicoplanin), Pirkle-type phases, and polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). mst.edu Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. nih.gov However, direct separation on a CSP is often preferred to avoid potential complications from the derivatization reaction. cat-online.com Reversed-phase HPLC using C8 or C18 columns is typically employed for purity analysis and for the separation of derivatized enantiomers. nih.govnih.gov UV detection is commonly used, often at wavelengths around 200-210 nm where the amide and carboxyl groups absorb. asianpubs.orgresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., CROWNPAK CR (+)) | asianpubs.org |
| Mobile Phase | 0.05% Perchloric acid solution | asianpubs.orgresearchgate.net |
| Flow Rate | 0.3 mL/min | asianpubs.org |
| Column Temperature | 15 °C | asianpubs.orgresearchgate.net |
| Detection | UV at 200 nm | asianpubs.orgresearchgate.net |
Gas-Liquid Chromatography (GLPC), more commonly referred to as Gas Chromatography (GC), is another powerful technique for the determination of enantiomeric purity. For non-volatile compounds like amino acids and their derivatives, a crucial derivatization step is required to increase their volatility and thermal stability. nih.gov
The analysis of this compound by GC would first involve its conversion into a more volatile derivative. A common two-step approach is the esterification of the carboxyl group (e.g., with methanol (B129727) to form a methyl ester) followed by acylation of the amino group. nih.gov However, since the amino group is already acylated in the target compound, the primary step would be the esterification of the carboxylic acid function. The resulting volatile N-chloroacetyl amino acid ester can then be separated on a chiral capillary column. cat-online.com
These columns contain a chiral stationary phase, such as cyclodextrin (B1172386) derivatives (e.g., Chirasil-Dex) or amino acid derivatives, which allows for the separation of the enantiomers. nih.gov The separated enantiomers are typically detected using a Flame Ionization Detector (FID). For highly accurate quantification, especially when one enantiomer is present in trace amounts, GC coupled with Mass Spectrometry (GC-MS) can be used, offering higher sensitivity and selectivity. cat-online.com
| Step | Description | Reference |
|---|---|---|
| Derivatization | Conversion to volatile esters (e.g., N-trifluoroacetyl-O-methyl ester). For the target compound, esterification of the carboxyl group would be the key step. | nih.gov |
| Column | Chiral Capillary Column (e.g., Lipodex E or Chirasil-Dex CB) | nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | cat-online.com |
| Purpose | Accurate determination of enantiomeric excess, with errors as low as ±0.5%–2.5%. | nih.gov |
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the analysis of amino acids and their derivatives. tandfonline.comresearchgate.net This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. nih.gov SFC combines the advantages of both liquid and gas chromatography, offering high efficiency and short analysis times. tandfonline.com
For the analysis of polar compounds like N-acylated amino acids, a polar organic modifier, such as methanol, is typically added to the supercritical CO₂ to increase the mobile phase's solvating power. tandfonline.comnih.gov SFC is well-suited for both chiral and achiral separations. Chiral SFC, using similar chiral stationary phases as in HPLC, can provide rapid and efficient enantioseparation of amino acid derivatives. nih.govtandfonline.com The technique is considered a "hybrid" of GC and LC, utilizing the high permeability of gases and the dissolving properties of liquids. tandfonline.com The use of CO₂ also makes it a more environmentally friendly or "green" chromatographic technique due to reduced organic solvent consumption. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) | tandfonline.comnih.gov |
| Additives | Acids (e.g., trifluoroacetic acid) or bases may be added to improve peak shape and resolution. | researchgate.netnih.gov |
| Stationary Phase | Various, including chiral stationary phases for enantioseparation. | tandfonline.comresearchgate.net |
| Backpressure/Temp. | Typically 100-150 bar and 25-40 °C. | tandfonline.comresearchgate.net |
| Advantages | Fast analysis, high efficiency, reduced organic solvent use. | tandfonline.comnih.gov |
Ion Exchange Chromatography (IEC) is a classical and robust method for separating compounds based on their net charge. acs.org193.16.218 For amino acids and their derivatives, which are zwitterionic or possess charged functional groups, IEC provides excellent separation capabilities. nih.gov The separation occurs on a stationary phase containing fixed ionic groups that interact with the oppositely charged analyte molecules. Elution is typically achieved by changing the pH or the ionic strength of the mobile phase. 193.16.218
While IEC with post-column derivatization and UV-Vis detection has been a gold standard, coupling it directly with Mass Spectrometry (IEC-MS) significantly enhances its power. nih.gov MS detection provides superior sensitivity and specificity, allowing for definitive identification of the analyte based on its mass-to-charge ratio. Anion-exchange chromatography is particularly effective for retaining negatively charged metabolites like N-acetylated amino acids. nih.gov This makes the technique well-suited for the analysis of this compound, which carries a negative charge on its carboxylate group under appropriate pH conditions. nih.govfao.org This powerful combination allows for the comprehensive profiling of metabolic pathways and the detection of specific amino acid derivatives in complex biological matrices. nih.govnih.gov
Spectroscopic Analytical Methods
Spectroscopic methods are indispensable for detecting and quantifying analytes after chromatographic separation. For amino acid derivatives, UV and fluorescence detection are most common, often requiring a derivatization step to enhance the signal.
While this compound possesses a carboxyl and an amide group that absorb in the low UV range (around 200-210 nm), its inherent UV absorbance may not be sufficient for trace-level analysis. shimadzu.comwaters.com To dramatically increase detection sensitivity, pre-column derivatization with a labeling reagent that introduces a highly absorbing chromophore or a fluorophore is a common strategy. shimadzu.comresearchgate.net
Fluorescence detection is particularly advantageous due to its inherently higher sensitivity and selectivity compared to UV absorbance. researchgate.netnih.gov Common derivatizing agents for amino acids include:
o-Phthalaldehyde (OPA): Reacts with primary amino groups in the presence of a thiol to yield highly fluorescent isoindole derivatives. This would not be a primary choice for an N-acylated amino acid unless hydrolysis to the free amino acid occurs first. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino groups to form stable, highly fluorescent adducts. This is a very effective reagent for amino acid analysis. nih.govnih.govrsc.org
Dansyl chloride: Reacts with primary and secondary amino groups to produce intensely fluorescent sulfonamide adducts. researchgate.net
After derivatization, the resulting fluorescent products are separated by reversed-phase HPLC and quantified by a fluorescence detector. nih.govunibo.itnih.gov This approach allows for the detection of amino acid derivatives at very low concentrations, often in the picomole to femtomole range. researchgate.netnih.gov
Mass Spectrometry (MS) in Complex Matrices
The quantitative determination of this compound in complex biological matrices, such as plasma, urine, or cell culture media, presents significant analytical challenges due to the presence of numerous interfering endogenous components. mdpi.comnih.gov Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), is a powerful tool for this purpose, offering high selectivity and sensitivity. nih.govmdpi.com
Tandem mass spectrometry (MS/MS) is often the method of choice for analyzing metabolites in complex samples. mdpi.com In this approach, the analyte, this compound, would first be ionized, typically using electrospray ionization (ESI), which is well-suited for polar molecules and can generate protonated molecular ions [M+H]⁺. nih.govresearchgate.net The resulting ion is then selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, and these fragments are detected in a second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out background noise, allowing for reliable quantification even at low concentrations. mdpi.com The fragmentation pattern of this compound would be specific to its structure, providing a high degree of confidence in its identification. researchgate.net
Sample preparation is a critical step to remove matrix components that can suppress the ionization of the target analyte. mdpi.com This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate the analyte and improve the reliability of the MS analysis.
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an advanced analytical technique that introduces an additional dimension of separation based on the size, shape, and charge of an ion, complementing the separation by chromatography and mass-to-charge ratio (m/z). nih.govnih.gov For a molecule like this compound, IM-MS offers significant advantages, especially in complex sample analysis. youtube.com
In an IM-MS instrument, ions are guided into a drift tube filled with an inert buffer gas under the influence of a weak electric field. youtube.com Their velocity through the tube depends on their collision cross-section (CCS), a value related to their three-dimensional shape. youtube.com Ions that are more compact (smaller CCS) travel faster than bulkier ions of the same m/z. youtube.com This allows for the separation of isomeric and isobaric compounds, which would be indistinguishable by mass spectrometry alone. youtube.com
The application of IM-MS could differentiate this compound from other compounds in a biological sample that have the exact same mass but a different chemical structure. youtube.com Furthermore, IM-MS can provide structural information and enhance the signal-to-noise ratio by separating analyte ions from chemical background, thereby improving detection limits. youtube.com The coupling of liquid chromatography with IM-MS (LC-IM-MS) creates a powerful, multi-dimensional platform for resolving and identifying challenging molecules in proteomics, metabolomics, and other areas of biological research. nih.govnih.gov
Derivatization Strategies for Enhanced Detectability
While this compound is itself a derivative of 2-aminobutanoic acid, further chemical modification, or derivatization, can be employed to enhance its detectability for specific analytical platforms. nih.govmdpi.com Derivatization aims to modify the chemical properties of the analyte to make it more suitable for separation or detection. For instance, modifying the free carboxylic acid group can increase the volatility of the compound for analysis by gas chromatography (GC). nih.gov This can be achieved through esterification, for example, by reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form the corresponding ester. researchgate.net
For liquid chromatography-based methods, derivatization can be used to attach a chromophore or fluorophore to the molecule, enabling highly sensitive detection by UV-Vis or fluorescence detectors. mdpi.comnih.gov This is particularly useful as the target compound lacks a strong native chromophore. While the amino group of the parent amino acid is already acylated, the carboxylic acid moiety remains a potential site for such derivatization.
Pre-Column Derivatization Reagents (e.g., o-phthalaldehyde, dansyl chloride)
Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatography system. nih.gov o-Phthalaldehyde (OPA) and dansyl chloride are common reagents used for the analysis of amino acids, primarily by targeting their amino groups. nih.govjascoinc.com
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. nih.gov This reaction allows for the highly sensitive detection of primary amino acids using a fluorescence detector. jascoinc.com It is important to note that OPA does not react with secondary amines or amides under these conditions. jascoinc.com Therefore, OPA would not react with the amide nitrogen of this compound but would be a suitable reagent for its precursor, 2-aminobutanoic acid.
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amino groups, as well as phenolic hydroxyl and imidazole (B134444) groups, under alkaline conditions (pH 9.5-10). researchgate.netnih.gov The reaction produces intensely fluorescent sulfonamide adducts that are stable and can be readily separated by reversed-phase HPLC. researchgate.netnih.gov This allows for sensitive fluorescence or UV detection. researchgate.net The reaction typically requires elevated temperatures to proceed to completion. researchgate.net As this compound contains a secondary amide rather than a secondary amine, the reactivity of dansyl chloride with this specific functional group would be limited compared to its reaction with a free amino acid. The primary use of dansyl chloride is for compounds with primary or secondary amine functionalities. nih.gov
Table 1: Comparison of Common Pre-Column Derivatization Reagents
| Feature | o-Phthalaldehyde (OPA) | Dansyl Chloride |
|---|---|---|
| Target Functional Group | Primary amines jascoinc.com | Primary and secondary amines researchgate.netnih.gov |
| Reaction Product | Fluorescent isoindole derivative nih.gov | Fluorescent dansyl-sulfonamide researchgate.net |
| Detection Method | Fluorescence, UV nih.govjascoinc.com | Fluorescence, UV, Mass Spectrometry researchgate.netnih.gov |
| Stability of Derivative | Relatively unstable nih.gov | Highly stable researchgate.net |
| Reaction Conditions | Room temperature, rapid nih.gov | Elevated temperature, slower researchgate.net |
| Key Advantage | High sensitivity, automated methods available jascoinc.com | Reacts with secondary amines, stable derivatives nih.gov |
| Applicability to Target | Not reactive with the amide group. jascoinc.com | Limited reactivity with the amide group. researchgate.net |
Method Validation and Quality Control in Research
For any analytical methodology developed for the quantification of this compound, rigorous method validation is essential to ensure that the results are reliable, reproducible, and accurate. nih.gov Method validation is performed according to established guidelines, such as those from SANTE (Directorate-General for Health and Food Safety). nih.gov This process involves assessing several key performance characteristics.
Key Validation Parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing standards at several concentration levels (e.g., 6-point calibration) and evaluating the correlation coefficient (r) or coefficient of determination (r²) of the resulting calibration curve. nih.govnih.gov
Accuracy (Recovery): The closeness of the measured value to the true value. It is determined by spiking a blank matrix with a known amount of the analyte at different concentration levels and calculating the percentage of the analyte recovered. Average recoveries are typically expected to be within a range of 70-120%. nih.gov
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) of the results from a set of replicate measurements. nih.gov
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix. mdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Matrix Effect: The effect of co-eluting, interfering substances from the sample matrix on the ionization and detection of the analyte. It is assessed by comparing the response of the analyte in a standard solution to its response in a matrix-matched standard. nih.gov
Ongoing quality control, including the analysis of blank samples, spiked samples, and quality control standards with each batch of study samples, is crucial for monitoring the performance of the analytical method over time. nih.gov
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | Establishes the range over which the assay is quantitative. | Coefficient of determination (r²) > 0.99 nih.gov |
| Accuracy (Recovery) | Measures the agreement between the measured and true concentration. | 70-120% average recovery nih.gov |
| Precision (RSD) | Measures the variability of repeated measurements. | RSD ≤ 15-20% |
| Selectivity | Ensures no significant interference at the analyte's retention time. | No interfering peaks in blank samples. |
| LOQ | The lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; within accuracy/precision limits. nih.gov |
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways for Stereocontrol and Efficiency
A significant area of focus will be the development of chiral catalysts for the enantioselective N-acylation of 2-aminobutanoic acid. frontiersin.org This could involve the design and application of novel organocatalysts or transition-metal complexes that can facilitate the reaction with chloroacetyl chloride, yielding the desired (S) or (R) enantiomer with high selectivity. acs.orgrsc.org The use of two-component chiral phase transfer catalysts, which have shown success in the enantioselective esterification of other N-acylated amino acids, represents a promising, albeit less explored, avenue for achieving stereocontrol in the synthesis of the title compound. acs.orgnih.gov
Furthermore, biocatalytic and chemo-enzymatic methods are emerging as powerful tools for the stereoselective synthesis of chiral amino acids and their derivatives. rsc.org Future investigations will likely involve the screening and engineering of enzymes, such as acylases or lipases, to catalyze the N-chloroacetylation of 2-aminobutanoic acid with high enantiopurity and under mild, environmentally benign conditions. nih.gov The production of (S)-2-aminobutyric acid in microorganisms like Saccharomyces cerevisiae has already been demonstrated, providing a potential starting point for a fully biosynthetic route to enantiomerically pure 2-[(2-Chloroacetyl)amino]butanoic acid. nih.gov
Development of Advanced Derivatization for Enhanced Bioactivity
The chloroacetyl group in this compound is a reactive handle that allows for a multitude of derivatization strategies aimed at enhancing its biological activity. The electrophilic nature of the carbon-chlorine bond makes it susceptible to nucleophilic substitution, opening a vast chemical space for modification.
Future research will focus on creating libraries of derivatives through bioisosteric replacement of the chloroacetyl moiety or other parts of the molecule. drughunter.comnih.govnih.gov This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For instance, replacing the chlorine with other halogens or different leaving groups could modulate the compound's reactivity and biological interactions.
Another key area will be the development of prodrugs to improve the delivery and targeting of this compound. nih.gov By attaching promoieties that are cleaved under specific physiological conditions (e.g., by enzymes prevalent in tumor tissues), the active compound can be released at the desired site of action, potentially increasing efficacy and reducing off-target effects. The amino acid backbone itself can be a part of a larger peptide-based drug conjugate, where the chloroacetyl group serves as a linker to attach other bioactive molecules. nih.gov
The reactivity of the chloroacetyl group with thiol-containing molecules, such as cysteine residues in proteins, is a well-established principle that will be further exploited. researchgate.net This allows for the design of targeted covalent inhibitors, where the compound permanently binds to its protein target, leading to prolonged and potent biological effects.
Targeted Applications in Specific Disease Areas
While the full therapeutic potential of this compound is yet to be elucidated, research on structurally related N-chloroacetyl amino acids provides strong indications for its potential application in several disease areas.
A primary focus of future research will be in oncology . The ability of chloroacetyl-containing compounds to act as alkylating agents and to covalently modify proteins makes them attractive candidates for anticancer drug development. Research on other N-chloroacetyl amino acid derivatives has already demonstrated their potential to inhibit cancer cell growth. Further studies will likely investigate the efficacy of this compound against a panel of cancer cell lines and in preclinical animal models.
Given that some N-acylated amino acids have shown activity as inhibitors of enzymes like γ-aminobutyric acid (GABA) aminotransferase, future research could explore the potential of this compound in neurological disorders . nih.govmdpi.commdpi.com By inhibiting enzymes involved in neurotransmitter metabolism, it may be possible to modulate neuronal signaling pathways implicated in conditions such as epilepsy or anxiety.
The chloroacetyl group's ability to react with nucleophiles also suggests potential applications in the development of antimicrobial agents . By targeting essential enzymes or proteins in bacteria or fungi, this compound derivatives could disrupt microbial growth and viability.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation will be crucial in accelerating the discovery and optimization of this compound-based therapeutics.
Molecular docking and molecular dynamics (MD) simulations will be instrumental in predicting the binding modes of the compound and its derivatives with target proteins. nih.govresearchgate.netekb.egscielo.brnih.gov These computational techniques can help identify key interactions between the ligand and the protein's active site, guiding the rational design of more potent and selective inhibitors. By simulating the dynamic behavior of the ligand-protein complex over time, MD can provide insights into the stability of the binding and the conformational changes that may occur.
Quantitative Structure-Activity Relationship (QSAR) studies will also play a pivotal role. nih.govresearchgate.netrsc.org By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of novel, untested compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency, thereby streamlining the drug discovery process.
The integration of these in silico methods with experimental data from bioassays will create a powerful feedback loop. Computational predictions will guide experimental work, and the results from these experiments will, in turn, be used to refine and improve the computational models, leading to a more efficient and targeted approach to drug development.
Investigation of Green Chemistry Principles in Scalable Synthesis
As the research on this compound advances, there will be an increasing need for scalable and environmentally sustainable synthetic methods. The principles of green chemistry will be a guiding framework for these future endeavors.
A key focus will be the use of environmentally benign solvents . Research has already demonstrated the feasibility of conducting N-acetylation of amino acids in water or bio-based solvents derived from fruit and vegetable waste. nih.govresearchgate.netias.ac.in Applying these principles to the synthesis of this compound could significantly reduce the environmental footprint of its production. The use of water as a solvent for N-acylation reactions using benzotriazole (B28993) chemistry has also been shown to be a mild and efficient approach. nih.gov
Catalyst-free and microwave-assisted synthesis are other green chemistry strategies that will be explored to improve the efficiency and reduce the energy consumption of the N-chloroacetylation reaction. Microwave irradiation can often accelerate reaction times and improve yields, while catalyst-free conditions simplify product purification and reduce waste. nih.gov
Furthermore, the development of one-pot or tandem reactions will be pursued to minimize the number of synthetic steps, reduce the use of reagents and solvents, and decrease the generation of waste. nih.gov The ultimate goal is to develop a manufacturing process for this compound that is not only economically viable but also aligns with the principles of sustainability, ensuring that its potential benefits can be realized without undue environmental cost. The Schotten-Baumann condensation, a common method for synthesizing N-acyl amino acid surfactants, will likely be optimized for greener conditions. researchgate.net
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[(2-Chloroacetyl)amino]butanoic acid, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves chloroacetylation of 2-aminobutanoic acid using chloroacetyl chloride under controlled alkaline conditions (pH 8–10). Optimization includes:
- Temperature control : Maintain 0–5°C to minimize hydrolysis of the chloroacetyl group.
- Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity of the amino group.
- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to 2-aminobutanoic acid ensures complete substitution while reducing by-products like diacetylated species.
Post-synthesis, purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) is critical .
Advanced: How can researchers resolve contradictions in crystallographic data for chloroacetylated amino acid derivatives?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles, packing motifs) may arise from polymorphism or experimental conditions. To address this:
- Refinement protocols : Apply the SHELXT/SHELXL software suite for high-resolution structure refinement, as validated for similar chloroacetyl derivatives .
- Validation metrics : Cross-check R-factors, displacement parameters, and hydrogen-bonding networks against databases like the Cambridge Structural Database.
- Temperature-dependent studies : Perform XRD at multiple temperatures (e.g., 100 K vs. 298 K) to assess conformational flexibility .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the chloroacetyl group (δ ~4.0 ppm for CHCl) and backbone structure.
- HPLC-MS : Reverse-phase HPLC (0.1% TFA in water/acetonitrile) coupled with ESI-MS detects impurities (e.g., unreacted starting material) and verifies molecular weight .
- Elemental analysis : Validate C, H, N, and Cl content to confirm stoichiometry .
Advanced: How can the hydrolytic stability of the chloroacetyl group in aqueous buffers be systematically evaluated?
Methodological Answer:
- Kinetic studies : Conduct pH-dependent degradation experiments (pH 2–12, 25–37°C) and monitor hydrolysis via UV-Vis (λ = 210–230 nm) or LC-MS.
- Activation energy calculation : Use the Arrhenius equation to model degradation rates across temperatures.
- Buffer catalysis : Assess the impact of phosphate vs. carbonate buffers on hydrolysis mechanisms, as chloride ions may accelerate nucleophilic substitution .
Basic: What precautions are necessary during storage and handling to maintain compound integrity?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-protected containers under nitrogen to prevent oxidation or moisture absorption.
- Stability monitoring : Perform periodic FT-IR analysis to detect carbonyl group degradation (shift from ~1700 cm for amide I band) .
Advanced: How can computational methods predict the reactivity of this compound in peptide coupling reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model the electrophilicity of the chloroacetyl group and nucleophilic attack by amino groups.
- Molecular docking : Simulate interactions with enzymes (e.g., acyltransferases) to predict regioselectivity in bioconjugation .
Basic: What spectroscopic signatures distinguish this compound from its isomers or degradation products?
Methodological Answer:
- IR spectroscopy : The chloroacetyl carbonyl (C=O) absorbs at ~1680–1700 cm, distinct from free carboxylic acids (~1720 cm).
- Mass fragmentation : Look for m/z = 181.05 (M+H) and characteristic Cl isotope patterns (3:1 ratio for ) .
Advanced: How should researchers statistically validate quantitative data in kinetic studies of this compound?
Methodological Answer:
- Error propagation : Apply the Monte Carlo method to account for uncertainties in pH, temperature, and instrument calibration.
- ANOVA testing : Compare triplicate measurements to identify outliers and ensure reproducibility.
- Calibration curves : Use R > 0.99 and residual plots to confirm linearity in HPLC or UV-Vis assays .
Basic: What are the common by-products during synthesis, and how can they be minimized?
Methodological Answer:
- By-products : Diacetylated derivatives or hydrolyzed chloroacetic acid.
- Mitigation : Use excess 2-aminobutanoic acid (1.5:1 ratio) and short reaction times (<2 hours) to favor mono-substitution.
- Purification : Silica gel chromatography (ethyl acetate/hexane) effectively separates by-products .
Advanced: What strategies enable enantiomeric resolution of this compound for chiral studies?
Methodological Answer:
- Chiral HPLC : Use a Chirobiotic T column (aqueous methanol with 0.1% formic acid) to resolve D/L enantiomers.
- Circular dichroism (CD) : Monitor Cotton effects at ~210 nm to confirm enantiopurity.
- Crystallization with chiral auxiliaries : Co-crystallize with (R)-1-phenylethylamine to isolate specific enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
